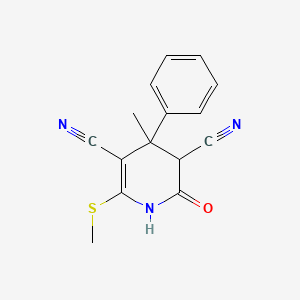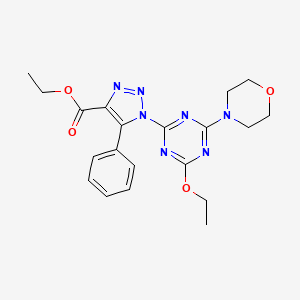
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is also known by its chemical formula, C17H18N2O, and is often abbreviated as BMA. This compound is a member of the benzamide family of organic compounds, which are characterized by the presence of a benzene ring and an amide functional group. In
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide involves its ability to bind to the SH3 domain of the protein Grb2. This interaction prevents the binding of Grb2 to its downstream targets, leading to a disruption of signaling pathways that are involved in cell proliferation, differentiation, and survival. This mechanism has been studied extensively in vitro and in vivo, and has shown promising results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, pancreatic cancer, and lung cancer cells. Additionally, BMA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide in lab experiments include its ability to inhibit protein-protein interactions, its high purity, and its availability. However, there are also limitations to using this compound, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for the study of N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide. One area of research could be the development of more potent and selective inhibitors of protein-protein interactions, which could lead to the development of new cancer therapies. Additionally, the use of BMA in combination with other cancer therapies could be explored to determine if it can enhance their efficacy. Finally, the potential use of this compound in other diseases, such as autoimmune disorders, could be studied to determine its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to inhibit protein-protein interactions has shown promising results in the inhibition of cancer cell growth and angiogenesis. While there are limitations to using this compound, its potential therapeutic applications make it an important area of research for the future.
Métodos De Síntesis
The synthesis of N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with benzylamine and acrylonitrile in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography or recrystallization. This method has been optimized to produce high yields of BMA with good purity.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide has been used in a variety of scientific research applications due to its ability to inhibit protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Grb2, which is involved in signal transduction pathways. This interaction prevents the binding of Grb2 to its downstream targets, leading to a disruption of signaling pathways that are involved in cell proliferation, differentiation, and survival.
Propiedades
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-15-8-10-17(11-9-15)18(21)20(13-5-12-19)14-16-6-3-2-4-7-16/h2-4,6-11H,5,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSTCGYHMYUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104394.png)
![7-(3-cyclopropylpropanoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6104402.png)



![3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride](/img/structure/B6104434.png)
![4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6104436.png)
![5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)
![{3-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-3-piperidinyl}methanol](/img/structure/B6104460.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6104469.png)
![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6104472.png)
![1-cyclopentyl-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104486.png)
![1-(2-ethoxyphenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6104487.png)
